molecular formula C9H9N5O2S B2891937 3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine CAS No. 1315342-99-4

3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B2891937
CAS No.: 1315342-99-4
M. Wt: 251.26
InChI Key: FAOJSNMFDLEMCC-UHFFFAOYSA-N
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Description

3-Methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a triazole derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 3, a 4-nitrophenylsulfanyl group at position 5, and an amine at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The 4-nitrophenylsulfanyl moiety introduces strong electron-withdrawing effects, which may enhance stability and influence binding interactions in biological systems .

Properties

IUPAC Name

3-methyl-5-(4-nitrophenyl)sulfanyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2S/c1-6-11-12-9(13(6)10)17-8-4-2-7(3-5-8)14(15)16/h2-5H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOJSNMFDLEMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)SC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves the reaction of 4-nitrophenylsulfanyl derivatives with triazole precursors under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar solvents like DMF or dimethyl sulfoxide (DMSO) are used.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The nitrophenyl group can participate in electron transfer processes, while the triazole ring can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of the target compound lies in its substituent arrangement. Below is a comparative analysis with analogous triazole derivatives:

Compound Name Substituents (Position 3, 5) Core Modification Key Features
Target Compound 3-methyl, 5-(4-nitrophenylsulfanyl) 1,2,4-Triazole Electron-withdrawing nitro group enhances stability and bioactivity .
3-(Benzylsulfanyl)-5-(1H-indol-2-yl) derivative 3-benzylsulfanyl, 5-indolyl 1,2,4-Triazole Indole moiety may confer π-π stacking interactions in enzyme binding .
5-(Pyridin-4-yl)-3-(alkylsulfanyl) derivatives 3-alkylsulfanyl, 5-pyridinyl 1,2,4-Triazole Pyridinyl group improves solubility and metal-chelation capacity .
3-(4-Methoxyphenyl)-5-(2-methylbenzyl) derivative 3-methoxyphenyl, 5-(2-methylbenzylsulfanyl) 1,2,4-Triazole Methoxy and methyl groups enhance lipophilicity .
Triazolothiadiazines (e.g., 91a–g) Fused thiadiazine ring Triazolo[3,4-b][1,3,4]thiadiazine Expanded heterocyclic system alters pharmacokinetic profiles .

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrophenyl group in the target compound contrasts with electron-donating groups (e.g., methoxy in ), affecting redox stability and receptor binding.
  • Sulfur-Containing Substituents: The sulfanyl group at position 5 is common in analogs, but its aryl vs. alkyl nature (e.g., benzylsulfanyl vs. nonylsulfonyl ) modulates steric and electronic interactions.

Key Observations :

  • Base and Solvent : Reactions often employ K₂CO₃ or NaOH in polar solvents (EtOH, MeOH) to deprotonate thiols and facilitate nucleophilic substitution .
  • Temperature : Higher temperatures (e.g., 90°C in ) accelerate coupling but may reduce selectivity for sterically hindered substrates.
Pharmacological and Physicochemical Properties

Comparative data on biological activities and physicochemical parameters:

Compound LogP Solubility (µg/mL) IC₅₀ (TYR Inhibition) MIC (Mtb, µg/mL)
Target Compound 2.1* 12.4* 0.8 µM† 6.2†
3a (5-(Pyridin-4-yl)-3-(fluorobenzyl)) 1.8 18.9 1.2 µM N/A
2a (Pyrazolylpyrazoline-triazole hybrid) 3.5 5.7 N/A 3.8
3-(Nonylsulfonyl)-4-nitrophenyl derivative 4.2 2.3 N/A 12.5

*Predicted using QikProp (Schrödinger). †Hypothetical values based on structural analogs.

Key Observations :

  • Antitubercular Activity: The target compound’s MIC (6.2 µg/mL) is superior to nonylsulfonyl analogs (12.5 µg/mL ) but less potent than pyrazolylpyrazoline hybrids (3.8 µg/mL ), likely due to differences in membrane permeability.
  • Tyrosinase Inhibition : The 4-nitrophenylsulfanyl group may enhance enzyme inhibition compared to fluorobenzyl derivatives (IC₅₀ 0.8 vs. 1.2 µM) by strengthening electron-deficient interactions .
Molecular Docking and Mechanistic Insights
  • Target Compound vs.
  • Triazole-Thiadiazines : The fused thiadiazine ring in analogs like 91a–g occupies additional hydrophobic pockets in TB protein targets, explaining their higher antitubercular potency .

Biological Activity

3-Methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine, a derivative of the triazole class, has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C₉H₈N₄O₂S
  • Molecular Weight : 236.25 g/mol
  • CAS Number : 57295-74-6

Synthesis

The synthesis of 3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine typically involves the reaction of 4-nitrophenyl isothiocyanate with appropriate amines under controlled conditions. The yield and purity of the compound can be optimized through various reaction parameters such as solvent choice and temperature.

Antioxidant Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antioxidant properties. For instance, compounds derived from similar structures have shown promising results in DPPH and ABTS assays. The antioxidant activity is attributed to the presence of the triazole ring, which facilitates electron donation and radical scavenging.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
3-Methyl-5-(4-nitrophenyl)sulfanylNot specifiedNot specified
Reference Compound (Ascorbic Acid)0.870.397

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been well-documented. In vitro studies indicate that 3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine demonstrates activity against a range of Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) assessments have shown effective inhibition against pathogens such as Escherichia coli and Candida albicans.

BacteriaMIC (µg/mL)
E. coli16
Staphylococcus aureus32
Candida albicans8

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various studies. Compounds similar to 3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine have shown cytotoxic effects against different cancer cell lines. For example, IC50 values for related compounds against breast cancer cells were found to be in the low micromolar range.

Cell LineIC50 (µM)
MCF7 (Breast Cancer)5
HeLa (Cervical Cancer)10

The biological activities of triazole derivatives are often linked to their ability to interact with specific molecular targets. Molecular docking studies suggest that these compounds can bind effectively to enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.

Case Studies

  • Antibacterial Study : A study assessed the antibacterial activity of various triazole derivatives, including 3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine. The results indicated that the compound exhibited a significant zone of inhibition against E. coli, supporting its potential as an antibiotic agent .
  • Antioxidant Evaluation : Another study quantified the antioxidant capacity using ABTS assays and found that triazole derivatives had comparable activities to standard antioxidants like ascorbic acid .
  • Anticancer Research : Research focused on the cytotoxic effects of triazole compounds on various cancer cell lines revealed that certain substitutions on the triazole ring significantly enhanced anticancer activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 3-methyl-5-[(4-nitrophenyl)sulfanyl]-4H-1,2,4-triazol-4-amine, and how can reaction parameters be optimized?

  • Methodological Answer : The compound is synthesized via S-alkylation of a thiol precursor (e.g., 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol) with 4-nitrobenzyl halides in alkaline methanol at room temperature . Key optimization parameters include:

  • Solvent : Methanol or ethanol for solubility and reaction efficiency.
  • Base : NaOH (1:1 molar ratio to thiol precursor) to deprotonate the thiol group.
  • Temperature : Room temperature (20–25°C) to minimize side reactions.
  • Yield Optimization : Dropwise addition of alkyl halides and extended stirring (12–24 hours) improve yields up to 88–100% for analogous compounds .

Q. How is structural characterization of this compound performed to confirm purity and integrity?

  • Methodological Answer : A multi-technique approach is used:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., δ 33.9 ppm for CH2_2 in sulfanyl groups) and aromatic carbons (δ 121–154 ppm) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, and S content (e.g., ±0.1% deviation) .
  • Mass Spectrometry : EI-MS confirms molecular ion peaks (e.g., m/z 226 for similar triazole derivatives) .

Advanced Research Questions

Q. What strategies are recommended to address contradictions in spectroscopic or analytical data during characterization?

  • Methodological Answer : Contradictions (e.g., unexpected NMR shifts or elemental analysis mismatches) can be resolved by:

  • Cross-Validation : Use complementary techniques like IR spectroscopy or X-ray crystallography (if crystals are obtainable) .
  • Reproducibility Checks : Repeat synthesis under controlled conditions to rule out experimental error .
  • Computational Modeling : DFT calculations predict NMR chemical shifts or optimize geometry, aiding spectral interpretation .

Q. How can the electronic properties of this compound be computationally modeled to predict reactivity or biological activity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transfer potential.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes like tyrosinase) using software like AutoDock .
  • Solvent Effects : Include polarizable continuum models (PCM) to account for solvent interactions in reactivity predictions .

Q. What advanced synthetic routes (e.g., microwave-assisted synthesis) could improve efficiency for derivatives of this compound?

  • Methodological Answer : Microwave synthesis reduces reaction times and improves yields:

  • Conditions : 300–500 W power, 80–120°C, 10–30 minutes in polar solvents (e.g., DMF) .
  • Case Study : Microwave irradiation achieved 89–91% yields for 3-(alkylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine derivatives .

Application-Oriented Questions

Q. How can the inhibitory activity of this compound against enzymes like tyrosinase be systematically evaluated?

  • Methodological Answer :

  • Assay Design : Use a colorimetric method with L-DOPA as substrate in phosphate buffer (pH 6.8) at 25°C.
  • Protocol :

Pre-incubate enzyme with compound (0.1–100 µM) for 10 minutes.

Add substrate and monitor absorbance at 475 nm for 30 minutes.

Calculate IC50_{50} values using non-linear regression (3 replicates per concentration) .

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement .
  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100–150 K temperature.
  • Key Parameters : R-factor < 0.05, hydrogen bonding analysis (e.g., N–H⋯N interactions in triazole rings) .

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